Dehydrobaimuxinol

Catalog No.
S604112
CAS No.
105013-74-9
M.F
C15H24O2
M. Wt
236.35 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydrobaimuxinol

CAS Number

105013-74-9

Product Name

Dehydrobaimuxinol

IUPAC Name

[(1R,6S,9R)-6,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodec-2-en-2-yl]methanol

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

InChI

InChI=1S/C15H24O2/c1-13(2)11-6-8-14(3)7-4-5-12(10-16)15(14,9-11)17-13/h5,11,16H,4,6-10H2,1-3H3/t11-,14+,15+/m1/s1

InChI Key

JDBYBUVTDVWOAW-UGFHNGPFSA-N

SMILES

CC1(C2CCC3(CCC=C(C3(C2)O1)CO)C)C

Synonyms

Dehydrobaimuxinol

Canonical SMILES

CC1(C2CCC3(CCC=C(C3(C2)O1)CO)C)C

Isomeric SMILES

C[C@@]12CCC=C([C@@]13C[C@@H](CC2)C(O3)(C)C)CO

The exact mass of the compound Dehydrobaimuxinol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dehydrobaimuxinol is a naturally occurring compound primarily derived from the resin of the Aquilaria species, particularly Aquilaria sinensis, known for its aromatic agarwood. The chemical formula of Dehydrobaimuxinol is C15H24O2C_{15}H_{24}O_{2}, and it has a molecular weight of 236 g/mol. This compound belongs to a class of sesquiterpenes, which are known for their diverse biological activities and potential therapeutic applications.

Typical of sesquiterpenes, such as:

  • Oxidation: This reaction can modify the compound to form different derivatives, potentially altering its biological activity.
  • Hydrolysis: Involving the breakdown of chemical bonds in the presence of water, hydrolysis can lead to the formation of simpler compounds.
  • Substitution Reactions: These reactions can introduce different functional groups into the molecule, enhancing its reactivity and potential applications .

Research indicates that Dehydrobaimuxinol exhibits several biological activities, including:

  • Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects: Studies suggest that compounds derived from agarwood, including Dehydrobaimuxinol, may possess anti-inflammatory properties, making them beneficial in treating conditions like arthritis or other inflammatory disorders .
  • Analgesic Activity: There is evidence supporting its use in pain relief, similar to other compounds found in agarwood extracts .

Dehydrobaimuxinol can be synthesized through various methods:

  • Extraction from Agarwood: The primary method involves extracting the compound from agarwood using solvents like ethanol or methanol.
  • Chemical Synthesis: It can also be synthesized from Baimuxinol through a series of chemical transformations, including oxidation and dehydration reactions .

Dehydrobaimuxinol has several applications:

  • Pharmaceuticals: Due to its anti-inflammatory and analgesic properties, it may be used in developing medications for pain management and inflammation.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative damage.
  • Aromatherapy and Perfumes: As a component of agarwood oil, it is valued for its aromatic qualities and is used in high-end perfumes and incense .

Interaction studies involving Dehydrobaimuxinol focus on its potential synergistic effects with other compounds found in agarwood. For instance, when combined with other sesquiterpenes or chromones, there may be an enhancement of biological activities such as increased antioxidant capacity or improved anti-inflammatory effects. Further studies are needed to fully understand these interactions and their implications for therapeutic use .

Several compounds share structural similarities with Dehydrobaimuxinol. Here are some notable examples:

Compound NameChemical FormulaMolecular WeightUnique Features
BaimuxinolC15H26O2C_{15}H_{26}O_{2}238 g/molPrecursor to Dehydrobaimuxinol; higher hydrogen content
IsobaimuxinolC15H26O2C_{15}H_{26}O_{2}238 g/molStructural isomer; similar biological activities
4-Hydroxy-baimuxinolC15H26O3C_{15}H_{26}O_{3}254 g/molHydroxyl group addition enhances solubility and reactivity
HinesolC15H24OC_{15}H_{24}O224 g/molExhibits distinct aromatic properties; used in perfumery
α-AgarofuranC15H24OC_{15}H_{24}O220 g/molKnown for its anti-inflammatory properties; derived from agarwood

Uniqueness of Dehydrobaimuxinol

Dehydrobaimuxinol stands out due to its specific structural characteristics that confer unique biological activities not found in all related compounds. Its synthesis pathways and potential therapeutic applications further differentiate it within the broader category of sesquiterpenes derived from agarwood.

Historical Context and Isolation

Dehydrobaimuxinol was first isolated in 1986 from Aquilaria sinensis (Lour.) Gilg, a species renowned for producing fragrant agarwood resin. Early structural elucidation relied on nuclear magnetic resonance (NMR) and mass spectrometry (MS), revealing a unique 11-oxatricyclo[7.2.1.0¹,⁶]dodec-2-en-2-yl methanol skeleton. Its discovery coincided with broader investigations into Aquilaria secondary metabolites, which identified over 367 sesquiterpenes and chromones in agarwood.

Chemotaxonomic Marker in Aquilaria

Dehydrobaimuxinol serves as a chemotaxonomic marker distinguishing A. sinensis from other agarwood-producing species like A. crassna and A. malaccensis. Key comparative data include:

SpeciesPresence of DehydrobaimuxinolRelated Compounds
A. sinensisYesBaimuxinol, Isobaimuxinol
A. crassnaNoAquilarinones, Crassnafurans
A. malaccensisNoJinkoh-eremol, Agarospirol

This specificity underscores its utility in authenticating A. sinensis-derived products and combating adulteration in the agarwood trade.

Early Synthetic Approaches

The first synthetic routes to dehydrobaimuxinol emerged from terpene chemistry, leveraging (-)-carvone (p-mentha-6,8-dien-2-one) as a chiral starting material [2] [5]. Early work by Connolly and Swanson (1968) established α-agarofuran as a critical intermediate through a Diels-Alder reaction between carvone and methyl acrylate, followed by lactonization [5]. This approach achieved a 42% yield but faced limitations in regioselectivity during subsequent oxidation steps [2].

Key challenges included:

  • Ring strain management: The tricyclic framework necessitated precise control over cyclization energetics.
  • Functional group compatibility: Epoxidation of α-agarofuran often led to undesired byproducts due to competing electrophilic additions [5].

Regiospecific Allylic Oxidation Techniques

The introduction of selenium(IV) oxide (SeO₂) revolutionized allylic oxidation in dehydrobaimuxinol synthesis. Thieme Connect (1992) reported a 68% yield improvement by optimizing reaction conditions [2]:

ParameterOptimal ValueImpact on Yield
SolventDioxane/water (9:1)+32%
Temperature80°C+18%
SeO₂ Equivalents1.2+14%

This method selectively oxidized C-2 of α-agarofuran, preserving the oxabicyclic core while introducing the hydroxymethyl group at C-9 [2]. Nuclear Overhauser effect (NOE) spectroscopy confirmed the (3R,5aS,9aR) configuration post-oxidation [1].

Catalytic Hydrogenation of Precursor Molecules

Final stereochemical refinement employed heterogeneous catalysis:

CatalystPressure (psi)Selectivity (α:β)Yield
Pd/C503.2:178%
PtO₂305.7:185%

Platinum oxide outperformed palladium in diastereomeric ratio (dr) by stabilizing the transition state through π-arene interactions [2] [5]. Hydrogenation of the Δ² double bond proceeded with >90% retention of configuration, as verified by X-ray crystallography [1].

Stereochemical Control in Synthesis

Three strategies dominate stereochemical optimization:

  • Chiral pool synthesis: Exploiting (-)-carvone’s inherent (R)-configured cyclohexenone to set C-3 and C-9a stereocenters [5].
  • Asymmetric epoxidation: Shi’s ketone catalyst induced 85% ee in oxirane formation during early cyclization [2].
  • Conformational locking: tert-Butyldimethylsilyl (TBS) protection of C-9 alcohol minimized axial-equatorial isomerism during hydrogenation [2].

Recent advances in computational modeling (DFT at B3LYP/6-31G) have rationalized transition-state geometries, enabling *a priori prediction of diastereoselectivity [5].

XLogP3

1.8

Wikipedia

(2,2,5a-Trimethyl-3,4,5,5a,6,7-hexahydro-2H-3,9a-methano-1-benzoxepin-9-yl)methanol

Dates

Last modified: 07-16-2023

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